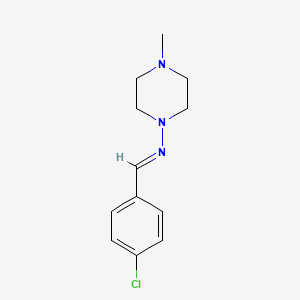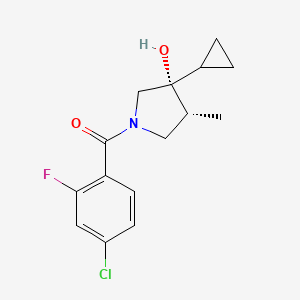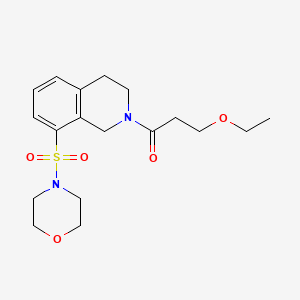
N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to the class of piperazines, a group of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related piperazine compounds involves reactions between 1-methyl piperazine and various alkoxyphenyl isothiocyanates in ethereal solutions, or reactions with dibasic acid chlorides in benzene solution, followed by the formation of hydrochlorides under specific conditions (Tung, 1957). While specific synthesis routes for N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine are not detailed in the available literature, typical methods may involve similar intermediates and reactions tailored to the chemical structure of interest.
Molecular Structure Analysis
Research on similar compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, highlights the significance of molecular structure in determining the properties and potential applications of piperazine derivatives. The analysis often involves X-ray crystallography or NMR techniques to determine the arrangement of atoms within the molecule and the conformation of the piperazine ring (Xue Si-jia, 2012).
Wissenschaftliche Forschungsanwendungen
Motilin Receptor Agonist
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a compound related to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, is a novel small molecule motilin receptor agonist. It has demonstrated activity at the human motilin receptor and native rabbit motilin receptor, leading to potentiation of neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).
Antimicrobial Activities
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, structurally related to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Antidiabetic Activity
1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, a class of compounds including N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, have shown potent antidiabetic activity in a rat model of diabetes. The action is mediated by increasing insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
HIV-1 Reverse Transcriptase Inhibitors
1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, a compound analogous to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, has been synthesized and evaluated as an inhibitor of HIV-1 reverse transcriptase. This research represents an exploration of piperazine derivatives as potential HIV-1 inhibitors (Romero et al., 1994).
Cytotoxicity on Cancer Cell Lines
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-15-6-8-16(9-7-15)14-10-11-2-4-12(13)5-3-11/h2-5,10H,6-9H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOZUYUQAYEEQX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylidene]-4-methylpiperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)